Bertosamil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

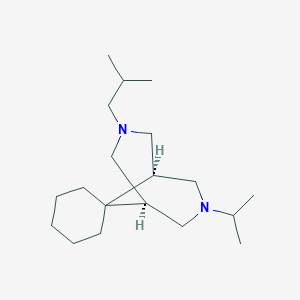

Bertosamil est un composé chimique apparenté au médicament antiarythmique de classe III tedisamil. Il a été développé comme un médicament bradycardique, anti-ischémique et antiarythmique. Les propriétés antiarythmiques de this compound sont attribuées à sa capacité à bloquer les canaux potassiques dépendants du voltage tels que Kv1.2, Kv1.4 et Kv1.5 .

Méthodes De Préparation

La préparation de Bertosamil implique la synthèse de la N-isobutyl-N’-isopropyl-9,9-pentamethylène-3,7-diazabicyclo(3,3,1)nonane. Ce composé peut être synthétisé par une série de réactions chimiques impliquant les matières premières et les réactifs appropriés. Les voies de synthèse spécifiques et les conditions réactionnelles sont détaillées dans divers brevets et articles de recherche .

Analyse Des Réactions Chimiques

Bertosamil subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers produits d’oxydation.

Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de produits réduits.

Substitution : this compound peut participer à des réactions de substitution, où un ou plusieurs de ses groupes fonctionnels sont remplacés par d’autres groupes.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : this compound est utilisé dans l’étude des canaux potassiques dépendants du voltage et de leur rôle dans la fonction cardiaque.

Biologie : Le composé est utilisé pour étudier les effets des bloqueurs des canaux potassiques sur les processus cellulaires.

Médecine : this compound est étudié pour son utilisation potentielle en tant que médicament antiarythmique dans le traitement des arythmies auriculaires et ventriculaires.

Industrie : Le composé est utilisé dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques .

Applications De Recherche Scientifique

Bertosamil has several scientific research applications, including:

Chemistry: this compound is used in the study of voltage-dependent potassium channels and their role in cardiac function.

Biology: The compound is used to investigate the effects of potassium channel blockers on cellular processes.

Medicine: this compound is studied for its potential use as an anti-arrhythmic drug in the treatment of atrial and ventricular arrhythmias.

Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents .

Mécanisme D'action

Bertosamil exerce ses effets en bloquant les canaux potassiques dépendants du voltage, en particulier Kv1.2, Kv1.4 et Kv1.5. Ce blocage est dépendant de l’état, this compound affectant principalement les canaux ouverts et inactifs. Le composé inhibe le canal potassique HERG, ce qui contribue à ses effets antiarythmiques. Les propriétés de blocage de this compound sont dépendantes du voltage, mais non de la fréquence .

Comparaison Avec Des Composés Similaires

Bertosamil est chimiquement apparenté au médicament antiarythmique de classe III tedisamil. Les deux composés partagent des mécanismes d’action similaires, y compris le blocage des canaux potassiques dépendants du voltage. this compound possède des propriétés uniques qui le différencient des autres composés similaires. Par exemple, le blocage du canal potassique HERG par this compound est dépendant de l’état, ce qui peut contribuer à ses effets antiarythmiques spécifiques .

Des composés similaires comprennent :

Tedisamil : Un autre médicament antiarythmique de classe III ayant des propriétés de blocage des canaux potassiques similaires.

Amiodarone : Un médicament antiarythmique largement utilisé qui bloque également les canaux potassiques mais a un spectre d’action plus large.

Dofétilide : Un bloqueur sélectif des canaux potassiques utilisé dans le traitement de la fibrillation auriculaire.

Propriétés

Numéro CAS |

126825-36-3 |

|---|---|

Formule moléculaire |

C19H36N2 |

Poids moléculaire |

292.5 g/mol |

Nom IUPAC |

(1S,5S)-3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane] |

InChI |

InChI=1S/C19H36N2/c1-15(2)10-20-11-17-13-21(16(3)4)14-18(12-20)19(17)8-6-5-7-9-19/h15-18H,5-14H2,1-4H3/t17-,18-/m0/s1 |

Clé InChI |

AOIVZQPSIHOHMP-ROUUACIJSA-N |

SMILES |

CC(C)CN1CC2CN(CC(C1)C23CCCCC3)C(C)C |

SMILES isomérique |

CC(C)CN1C[C@H]2CN(C[C@H](C1)C23CCCCC3)C(C)C |

SMILES canonique |

CC(C)CN1CC2CN(CC(C1)C23CCCCC3)C(C)C |

Synonymes |

3-isobutyl-7-isopropyl-9,9-pentamethylene-3,7-diazabicyclo(3.3.1)nonane bertosamil bertosamil tartrate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)